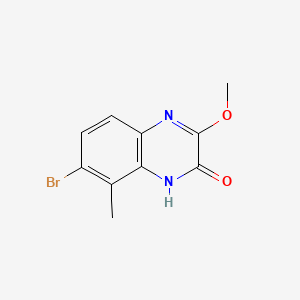![molecular formula C14H15ClN2OS B13938757 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone is a chemical compound that features a benzothiazole ring fused with a piperidine ring
Métodos De Preparación
The synthesis of 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as copper or iodine, and the reactions are carried out under mild conditions to ensure high yields . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Análisis De Reacciones Químicas
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone can be compared with other benzothiazole derivatives, such as:
1-(4-Chloro-2-benzothiazolyl)-3-(5-chloro-2-methoxyphenyl)urea: This compound also features a benzothiazole ring but has different substituents, leading to varied biological activities.
2-Substituted benzothiazoles: These compounds have similar core structures but different functional groups, which can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine rings, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H15ClN2OS |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
1-[4-(5-chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(18)17-6-4-10(5-7-17)14-16-12-8-11(15)2-3-13(12)19-14/h2-3,8,10H,4-7H2,1H3 |
Clave InChI |
UJKGZCJFOTUVBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)C2=NC3=C(S2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)





![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)


![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
